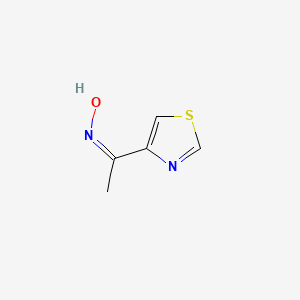

(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime

Description

Historical and Contemporary Context of Thiazole-Containing Scaffolds in Organic and Medicinal Chemistry

The thiazole (B1198619) nucleus is a fundamental scaffold in medicinal chemistry, found in a wide array of both natural and synthetic compounds with significant therapeutic value. researchgate.neteurekaselect.com Historically, the importance of the thiazole ring was established with the discovery of Vitamin B1 (Thiamine), which features this heterocyclic system. researchgate.net Its presence is also critical to the structure and function of other vital biomolecules, including the antibiotic penicillin. researchgate.neteurekaselect.com

In contemporary drug discovery, the thiazole ring is recognized as a "privileged structure" due to its ability to interact with a variety of biological targets. nih.gov This has led to its incorporation into a multitude of FDA-approved drugs with diverse therapeutic applications. nih.gov The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the synthesis of large libraries of derivatives for screening against different diseases. nih.gov Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, as detailed in the table below.

| Biological Activity of Thiazole Scaffolds |

| Antimicrobial (antibacterial and antifungal) researchgate.netnih.gov |

| Antiviral (including antiretroviral) researchgate.netnih.gov |

| Anticancer researchgate.netnih.gov |

| Anti-inflammatory nih.gov |

| Antidiabetic nih.gov |

| Antihypertensive nih.gov |

| Anticonvulsant researchgate.net |

The versatility of the thiazole scaffold continues to make it a focal point of research for the development of novel therapeutic agents. nih.govnih.gov

Role of Oxime Functionalities in Chemical Transformations and Biological Recognition

The oxime functional group is a versatile and important moiety in chemistry, with significant applications ranging from organic synthesis to medicinal chemistry and materials science. numberanalytics.comrsc.org Oximes are typically synthesized through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). nih.govresearchgate.net

In organic synthesis, oximes serve as crucial intermediates for the preparation of a variety of other functional groups, including amines, nitriles, and amides via the Beckmann rearrangement. numberanalytics.comnih.gov They are also utilized as protecting groups for carbonyl compounds. nih.gov The ease of their formation and subsequent conversion makes them a valuable tool for synthetic chemists. nih.gov

From a medicinal chemistry perspective, the oxime group is present in several FDA-approved drugs. nih.govencyclopedia.pub For instance, oxime-based compounds like pralidoxime (B1201516) are used as reactivators of acetylcholinesterase, acting as antidotes for organophosphate poisoning. nih.govencyclopedia.pub Furthermore, certain cephalosporin (B10832234) antibiotics incorporate an oxime moiety, which contributes to their antibacterial efficacy. nih.gov The introduction of an oxime group into a molecule can enhance its biological activity, including kinase inhibitory, anticancer, and anti-inflammatory properties. nih.gov Oximes are also recognized for their role in biological recognition, capable of interacting with various enzymes and receptors. nih.govmdpi.com

| Applications of Oxime Functionalities |

| Intermediates in organic synthesis numberanalytics.comnih.gov |

| Protecting groups for carbonyls nih.gov |

| Antidotes for organophosphate poisoning nih.govencyclopedia.pub |

| Components of antibiotics nih.gov |

| Modulators of biological activity (e.g., kinase inhibitors) nih.gov |

| Crop protection and agriculture rsc.orgacs.org |

The diverse reactivity and biological relevance of oximes ensure their continued importance in chemical research and development. rsc.org

Academic Research Trajectory and Current Relevance of (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime within Scientific Disciplines

(1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, with the molecular formula C₅H₆N₂OS, is a specific compound that has garnered attention in chemical research. smolecule.comscbt.com Its synthesis is typically achieved through the condensation of 4-acetylthiazole with hydroxylamine. smolecule.com This compound serves as a building block for the synthesis of more complex thiazole-containing molecules. smolecule.com

Research into (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime has primarily focused on its potential applications in medicinal chemistry. smolecule.com Notably, studies have investigated its activity as an enzyme inhibitor. smolecule.com One area of significant interest is its potential to inhibit neuraminidase, an enzyme associated with the influenza virus, suggesting it could be a candidate for antiviral drug development. smolecule.com The thiazole moiety within the compound is often associated with various pharmacological activities, including antimicrobial properties. smolecule.com

The current relevance of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime lies in its potential as a lead compound for the development of new therapeutic agents. Its structure, combining the proven pharmacophore of the thiazole ring with the versatile oxime functionality, makes it an attractive target for further investigation and modification to enhance its biological activity. smolecule.com Beyond medicinal applications, there is also potential for its use in agricultural chemistry, for example, as a pesticide or fungicide. smolecule.com

Properties

IUPAC Name |

N-[1-(1,3-thiazol-4-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-4(7-8)5-2-9-3-6-5/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFQLOVCNGQOSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CSC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308049 | |

| Record name | 1-(4-Thiazolyl)ethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68158-16-7 | |

| Record name | 1-(4-Thiazolyl)ethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68158-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Thiazolyl)ethanone oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Chemical Synthesis of 1z 1 1,3 Thiazol 4 Yl Ethanone Oxime

Optimized Synthetic Routes and Stereoselective Control in Oxime Formation

The efficient construction of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime relies on a two-stage process: the initial regioselective formation of the 1-(1,3-thiazol-4-yl)ethanone precursor, followed by the stereoselective oximation of its ketone functionality.

Regioselective Synthesis of 1-(1,3-thiazol-4-yl)ethanone Precursors

The Hantzsch thiazole (B1198619) synthesis remains one of the most reliable and widely utilized methods for constructing the thiazole ring. researchgate.netnih.gov This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. nih.gov For the specific synthesis of the 1-(1,3-thiazol-4-yl)ethanone precursor, the Hantzsch reaction provides a direct and regioselective route.

The reaction proceeds by reacting 3-chloro-2,4-pentanedione (an α-haloketone) with formamide (B127407) (as the thioamide source). The mechanism is initiated by the nucleophilic sulfur of the thioamide attacking the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The substitution pattern of the reactants directly dictates the final regiochemistry of the product, making this method highly effective for producing the desired 4-substituted thiazole.

Modern variations of this synthesis have been developed to improve yields and reaction conditions. For instance, multicomponent, one-pot Hantzsch syntheses can be performed using catalysts like silica-supported tungstosilisic acid under conventional heating or ultrasonic irradiation, offering a green and efficient alternative. mdpi.com

Z-Stereoselective Formation of the Oxime Moiety

The conversion of the 1-(1,3-thiazol-4-yl)ethanone precursor to its oxime is typically achieved through a condensation reaction with hydroxylamine (B1172632) hydrochloride. smolecule.com This reaction proceeds via a nucleophilic addition-elimination mechanism, but controlling the stereochemistry to selectively form the (Z)-isomer is crucial and dependent on the reaction conditions. thieme-connect.comnumberanalytics.com

The formation of (E) and (Z) isomers is possible, and their ratio is significantly influenced by factors such as temperature, pH, and the presence of specific catalysts. researchgate.net Research into the selective synthesis of oxime isomers has shown that basic conditions generally favor the formation of the thermodynamically more stable (Z)-oxime. researchgate.net The use of a mild base, such as potassium carbonate (K2CO3), in a suitable solvent like methanol (B129727) or ethanol (B145695) at elevated temperatures (e.g., 90 °C) has been reported to provide high selectivity for the (Z)-isomer. thieme-connect.comresearchgate.net Conversely, acidic conditions or the use of different catalysts like copper(II) sulfate (B86663) at lower temperatures can favor the formation of the (E)-isomer. thieme-connect.com Careful control of these parameters is therefore essential for the stereoselective synthesis of the target (1Z) configuration.

Catalytic and Organocatalytic Approaches to Enhanced Yields and Purity

The use of catalysts is pivotal in optimizing both the formation of the thiazole precursor and the subsequent oximation reaction, leading to enhanced reaction rates, yields, and product purity.

For the Hantzsch thiazole synthesis, a range of catalysts has been explored. While the classic reaction can proceed without a catalyst, modern protocols employ various agents to improve efficiency. Heterogeneous acid catalysts, such as silica-supported tungstosilisic acid, have proven effective, offering the advantages of easy separation and reusability. mdpi.com In some cases, copper-catalyzed, multi-component reactions involving oximes, anhydrides, and potassium thiocyanate (B1210189) have been developed as alternative routes to construct the thiazole core. nih.gov

In the oximation step, catalysis is key to driving the reaction to completion and controlling stereoselectivity. As mentioned, bases like potassium carbonate are effective in promoting the formation of the (Z)-oxime. thieme-connect.comresearchgate.net Other catalytic systems reported for oximation include Lewis acids and various solid supports. For example, hydroxylamine hydrochloride in the presence of zinc oxide or silica (B1680970) gel under solvent-free conditions has been used to efficiently produce oximes. nih.gov Organocatalysis, utilizing natural biopolymers like chitosan, has also emerged as a green approach for thiazole synthesis, demonstrating the potential for metal-free catalytic systems. nih.gov

| Catalyst System | Typical Conditions | Primary Isomer Formed | Advantages | Reference |

|---|---|---|---|---|

| K2CO3 | Methanol or Ethanol, 90 °C | Z-isomer | High stereoselectivity for Z-isomer, readily available catalyst. | thieme-connect.comresearchgate.net |

| CuSO4 | Solvent-free or Diethyl Ether, 0 °C | E-isomer | High stereoselectivity for E-isomer under mild, low-temperature conditions. | thieme-connect.com |

| Silica Gel / ZnO | Solvent-free, Microwave or 140-170 °C | Mixture (typically) | Green (solvent-free), rapid reaction times, high yields. | nih.gov |

| Polyoxometalates | Aqueous biphasic medium | Not specified | Green (no organic solvent), catalyst is recyclable. | rsc.org |

Green Chemistry Principles Applied to the Synthesis of (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime

The application of green chemistry principles to synthetic routes is essential for minimizing environmental impact. This involves the use of safer solvents, energy-efficient conditions, and designing processes that maximize the incorporation of starting materials into the final product.

Solvent-Free and Aqueous Reaction Conditions

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green alternatives focus on minimizing or eliminating their use.

Microwave-Assisted Synthesis: This technique has become a powerful tool in green chemistry for accelerating organic reactions. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products. nih.gov Both the Hantzsch synthesis of thiazoles and the formation of oximes have been successfully performed under microwave conditions. nih.govbepls.comresearchgate.net For example, the oximation of ketones with hydroxylamine hydrochloride and silica gel can be completed in as little as 4 minutes under solvent-free microwave irradiation. nih.gov

Aqueous and Solvent-Free Conditions: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Methodologies for Hantzsch thiazole synthesis have been developed in aqueous media, sometimes using additives like β-cyclodextrin to facilitate the reaction. organic-chemistry.org For oximation, aqueous biphasic catalysis offers a method that avoids organic solvents entirely. rsc.org Furthermore, mechanochemistry, which involves solvent-free grinding of reactants, is another effective green strategy for oxime formation. nih.gov

| Reaction Step | Conventional Method | Green Alternative | Key Advantages of Green Method | Reference |

|---|---|---|---|---|

| Thiazole Synthesis | Reflux in organic solvent (e.g., ethanol) for several hours. | Microwave irradiation in water or PEG-400 for 10-20 minutes. | Drastic reduction in reaction time; use of safer solvents. | nih.govbepls.com |

| Oxime Formation | Stirring in organic solvent at room temperature or with heating for hours. | Solvent-free grinding or microwave irradiation for 5-15 minutes. | Elimination of solvent waste; significant energy and time savings. | nih.gov |

Atom Economy and E-Factor Analysis

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com An ideal reaction has an atom economy of 100%.

For the synthesis of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, the atom economy can be calculated for the two-step process.

Step 1: Hantzsch Synthesis of 1-(1,3-thiazol-4-yl)ethanone.

Reactants: 3-chloro-2,4-pentanedione (C₅H₇ClO₂) + Formamide (CH₃NO)

Product: 1-(1,3-thiazol-4-yl)ethanone (C₅H₅NOS)

Byproducts: Hydrochloric acid (HCl) + Water (H₂O)

The calculation reveals that significant portions of the reactant atoms are lost in the form of byproducts, leading to a suboptimal atom economy for this step.

Step 2: Oximation.

Reactants: 1-(1,3-thiazol-4-yl)ethanone (C₅H₅NOS) + Hydroxylamine (NH₂OH)

Product: (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime (C₅H₆N₂OS)

Byproduct: Water (H₂O)

This condensation reaction is more atom-economical, with only a molecule of water being lost.

| Reaction Step | Formula of Reactants | Molar Mass of Reactants (g/mol) | Formula of Desired Product | Molar Mass of Product (g/mol) | Atom Economy (%) |

|---|---|---|---|---|---|

| 1. Thiazole Formation | C₅H₇ClO₂ + CH₃NO | 134.56 + 45.04 = 179.60 | C₅H₅NOS | 127.16 | (127.16 / 179.60) * 100 = 70.8% |

| 2. Oxime Formation | C₅H₅NOS + NH₂OH·HCl | 127.16 + 69.49 = 196.65 | C₅H₆N₂OS | 142.18 | (142.18 / 196.65) * 100 = 72.3% |

| Calculation uses hydroxylamine hydrochloride, a common reagent, which requires a base to liberate free hydroxylamine, generating additional byproducts not included in this simplified calculation. The overall atom economy of the two-step process would be lower. |

E-Factor (Environmental Factor): The E-Factor is defined as the total mass of waste produced per mass of product (kg waste / kg product). libretexts.org It provides a more holistic view of the environmental impact by including not just byproducts but also solvent losses, unreacted starting materials, and catalyst waste. researchgate.net The ideal E-factor is 0. libretexts.org

For the synthesis of this thiazole oxime, the E-factor would be significantly influenced by the chosen methodology:

High E-Factor Scenario: A traditional synthesis using stoichiometric reagents, organic solvents for the reaction, and further solvent for extraction and column chromatography purification would generate a substantial amount of waste, leading to a high E-factor, typical for fine chemical and pharmaceutical production. libretexts.org

Low E-Factor Scenario: A greener approach using a recyclable heterogeneous catalyst, microwave heating under solvent-free conditions, and a non-chromatographic purification method (e.g., crystallization) would drastically reduce waste and therefore yield a much lower E-factor.

By consciously selecting synthetic routes that employ catalysis, safer solvents, and energy-efficient conditions, the E-factor for the synthesis of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime can be significantly minimized, aligning the process with the principles of green chemistry.

Sustainable Reagent and Catalyst Development

The pursuit of environmentally benign synthetic routes has led to the exploration of various sustainable reagents and catalysts for the production of thiazole and oxime functionalities, which are the core components of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime.

Biocatalysis and Natural Acids: Enzyme-catalyzed synthesis represents a significant advancement in green chemistry for the preparation of thiazoles. smolecule.com Lipase-catalyzed reactions, for instance, have demonstrated high efficacy in promoting thiazole formation under mild conditions, achieving yields of up to 97% using water as the reaction medium. smolecule.com Furthermore, the use of natural acids as catalysts, such as extracts from Vitis lanata, Mangifera indica, and the juice of Citrus limetta, presents a green alternative to traditional acid catalysts in oxime synthesis. ijprajournal.com

Heterogeneous and Reusable Catalysts: To simplify purification and reduce waste, research has focused on solid-supported and reusable catalysts. Nickel ferrite (B1171679) (NiFe2O4) nanoparticles have been employed as a magnetically separable and reusable catalyst for the one-pot synthesis of thiazole scaffolds. nih.gov For oxime synthesis, bismuth(III) oxide (Bi2O3) has been shown to be an effective, non-hazardous, and reusable catalyst under solvent-free grinding conditions. bohrium.com Another innovative approach involves potassium fluoride (B91410) doped on an alumina-based matrix (KF/ABM) as a reusable and environmentally friendly catalyst for the solvent-free synthesis of various oximes. ijprajournal.com

Electrochemical Synthesis: A novel electrochemical method for the one-pot synthesis of oximes under ambient conditions has been developed, utilizing aqueous nitrate (B79036) as the nitrogen source. acs.org This process employs a Zn-Cu alloy electrocatalyst to drive the electrochemical reduction of nitrate to form a hydroxylamine intermediate, which then reacts with a ketone to produce the corresponding oxime. acs.org

Advanced Energy Sources: The application of alternative energy sources has been shown to accelerate reaction rates and improve yields. Microwave-assisted synthesis is a valuable green chemistry protocol for thiazole formation. smolecule.com Similarly, ultrasound irradiation has been effectively used in the synthesis of thiazoles and 1,3,4-thiadiazines, offering advantages such as high yields, short reaction times, and greater product purity. nih.govresearchgate.net A chitosan-derived hydrogel has been utilized as an eco-friendly biocatalyst in these ultrasound-assisted syntheses. nih.gov

Table 1: Comparison of Sustainable Catalysts for Thiazole and Oxime Synthesis

| Catalyst/Method | Target Functionality | Key Advantages | Yield (%) |

|---|---|---|---|

| Lipase smolecule.com | Thiazole | Mild conditions, water as solvent | Up to 97 |

| NiFe2O4 Nanoparticles nih.gov | Thiazole | Reusable, one-pot synthesis | - |

| Natural Acids ijprajournal.com | Oxime | Environmentally friendly | 90-95 |

| Bi2O3 bohrium.com | Oxime | Solvent-free, reusable, mild conditions | 60-98 |

| Zn-Cu Alloy (Electrosynthesis) acs.org | Oxime | Ambient conditions, aqueous nitrate source | 97 |

| Ultrasound with TCsSB Biocatalyst nih.gov | Thiazole | Mild conditions, rapid reaction, high yields | High |

Process Chemistry Considerations and Scale-Up Investigations

Solvent-Free and Solution-Based Approaches: Solvent-free reaction conditions, such as those employing grinding with a Bi2O3 catalyst, offer significant environmental and economic advantages by eliminating the need for organic solvents and simplifying product isolation. smolecule.combohrium.com However, the scalability of solvent-free methods can be a concern. For instance, a solvent-free oximation using CuSO4 and K2CO3 was noted to be inconvenient for large-scale experiments. researchgate.net In response to such limitations, the development of efficient solution-based methods remains crucial. A process utilizing hydroxylamine hydrochloride and potassium carbonate in methanol has been proposed as a more convenient and efficient alternative for larger-scale oximation reactions. researchgate.net

Catalyst Reusability and Process Efficiency: The reusability of catalysts is a cornerstone of sustainable and cost-effective chemical manufacturing. The use of heterogeneous catalysts like NiFe2O4 nanoparticles and Bi2O3 allows for their recovery and reuse over multiple cycles without significant loss of activity. nih.govbohrium.com Similarly, the chitosan-derived biocatalyst used in ultrasound-assisted synthesis could be reused multiple times. nih.gov These features are highly desirable for industrial applications as they reduce catalyst costs and minimize waste streams.

Impact of Energy Sources on Scalability: The use of microwave and ultrasound irradiation can significantly reduce reaction times, which is a critical factor in improving throughput for industrial-scale production. smolecule.comnih.govresearchgate.net Ultrasound-assisted synthesis, in particular, is highlighted for its potential to lower costs and simplify workup procedures, making it an attractive option for scaling up. researchgate.net

Table 2: Process Considerations for the Synthesis of (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime Precursors

| Method | Key Process Feature | Implications for Scale-Up |

|---|---|---|

| Solvent-free grinding bohrium.com | Elimination of organic solvents | Reduced environmental impact and simplified purification; potential challenges in heat and mass transfer on a large scale. |

| Solution-phase with K2CO3/Methanol researchgate.net | Convenient and efficient solution method | Potentially more amenable to standard industrial reactor setups compared to solvent-free grinding. |

| Reusable Heterogeneous Catalysts nih.govbohrium.com | Catalyst can be recovered and reused | Lower operational costs and reduced waste generation. |

| Ultrasound-Assisted Synthesis nih.govresearchgate.net | Accelerated reaction rates and simplified workup | Increased throughput and potentially lower energy consumption compared to conventional heating. |

Chemical Reactivity and Transformation Pathways of 1z 1 1,3 Thiazol 4 Yl Ethanone Oxime

Reactions at the Oxime Functionality

The oxime group is a versatile functional entity that dictates a significant portion of the chemical reactivity of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime. The carbon-nitrogen double bond and the hydroxyl group on the nitrogen atom are the primary sites for chemical modification.

Isomerization Dynamics and Z/E Equilibrium Studies

Oximes are known to exist as geometric isomers, designated as Z (zusammen) and E (entgegen), arising from the restricted rotation around the C=N double bond. The title compound is specified as the (1Z)-isomer, where the hydroxyl group and the thiazole (B1198619) ring are on the same side of the double bond.

The interconversion between Z and E isomers can be induced by various stimuli, including heat, acid or base catalysis, and photochemical irradiation. nih.govresearchgate.net For aryl alkyl ketoximes, treatment with anhydrous protic or Lewis acids can facilitate isomerization, often leading to the precipitation of the more stable isomer's immonium complex. google.com While specific studies on the isomerization of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime are not extensively documented, it is anticipated that it would exhibit similar behavior. The equilibrium between the Z and E isomers is influenced by the steric and electronic properties of the substituents on the oxime.

Table 1: Factors Influencing Z/E Isomerization of Oximes

| Factor | Description | Expected Effect on (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime |

| Acid Catalysis | Protonation of the oxime nitrogen facilitates rotation around the C-N bond. | Would likely promote equilibration between the Z and E isomers. |

| Base Catalysis | Deprotonation of the hydroxyl group can lead to an anionic intermediate that undergoes isomerization. | May facilitate isomerization, though potentially less effective than acid catalysis for ketoximes. |

| Thermal Energy | Provides the activation energy to overcome the rotational barrier of the C=N bond. | Heating a sample of the pure Z-isomer would likely lead to a mixture of Z and E isomers. |

| Photochemical Irradiation | Excitation to an electronic state with a lower rotational barrier can induce isomerization. | Irradiation with UV light could be a method to interconvert the isomers. |

Reductive Transformations to Amine Derivatives

The reduction of the oxime functionality is a valuable synthetic transformation that leads to the corresponding primary amines. Various reducing agents and methodologies can be employed for this purpose, with the choice of reagent often influencing the reaction's efficiency and selectivity.

Common methods for the reduction of ketoximes to primary amines include catalytic hydrogenation and the use of metal hydrides. mdpi.comencyclopedia.pub Catalytic hydrogenation over noble metal catalysts such as palladium or platinum is a widely used industrial process. mdpi.comrsc.org For laboratory-scale synthesis, sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, such as copper(II) sulfate (B86663) or zirconium(IV) chloride, has proven to be an effective and convenient reagent system for the reduction of oximes. mdpi.comresearchgate.net These reagents are generally milder and more selective than more powerful reducing agents like lithium aluminum hydride (LiAlH₄). The reductive amination of the parent ketone, 1-(1,3-thiazol-4-yl)ethanone, is an alternative route to the corresponding amine. wikipedia.orgcommonorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org

Table 2: Potential Reagents for the Reduction of (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime to 1-(1,3-thiazol-4-yl)ethanamine

| Reagent/Method | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | A common and efficient method, often requiring elevated pressure. mdpi.comrsc.orgresearchgate.net |

| Sodium Borohydride/Copper(II) Sulfate | NaBH₄, CuSO₄, in methanol (B129727) | A convenient and inexpensive reagent system. mdpi.com |

| Sodium Borohydride/Zirconium(IV) Chloride | NaBH₄, ZrCl₄, often on a solid support | A rapid and efficient system, sometimes performed under solvent-free conditions. researchgate.net |

| Lithium Aluminum Hydride | LiAlH₄ in an ethereal solvent (e.g., THF) | A powerful but less selective reducing agent. |

Beckmann Rearrangement and Related Rearrangement Reactions

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that transforms them into amides. wikipedia.orgnih.govchem-station.combyjus.com The reaction proceeds via the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the electron-deficient nitrogen atom, forming a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the corresponding amide. rsc.orgmasterorganicchemistry.com

For an unsymmetrical ketoxime such as (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, two possible products can be formed depending on which group migrates: the thiazole ring or the methyl group. The regioselectivity of the Beckmann rearrangement is determined by the stereochemistry of the oxime; the group anti to the hydroxyl group is the one that migrates. wikipedia.org Since the starting material is the (1Z)-isomer, the methyl group is anti to the hydroxyl group, and therefore, its migration would be expected to yield N-(1,3-thiazol-4-yl)acetamide. Should isomerization to the (1E)-isomer occur under the reaction conditions, migration of the thiazole ring would lead to N-acetyl-4-thiazolamine. The relative migratory aptitude of the groups (aryl vs. alkyl) can also influence the product distribution if isomerization is facile. chem-station.com

A variety of acidic catalysts can be employed to promote the Beckmann rearrangement, including strong protic acids like sulfuric acid, as well as Lewis acids and other reagents such as phosphorus pentachloride and thionyl chloride. wikipedia.orgnih.govmasterorganicchemistry.com

Cycloaddition Reactions and Heterocycle Formation via Oxime Activation

The oxime functionality can be activated to participate in cycloaddition reactions, providing a route to various heterocyclic systems. One common strategy involves the in-situ generation of a nitrone from the oxime, which can then undergo a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkene or an alkyne. nih.govwikipedia.orgorganic-chemistry.orgnih.govyoutube.com The oxidation of the oxime or its N-alkylation/silylation can lead to the formation of the reactive nitrone intermediate. wikipedia.orgresearchgate.net

Reactivity of the Thiazole Ring System

The thiazole ring in (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime is an aromatic heterocycle, and its reactivity is influenced by the presence of the nitrogen and sulfur heteroatoms, as well as the ethanone (B97240) oxime substituent at the C4 position.

Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the ring and any existing substituents. For an unsubstituted thiazole, the C5 position is the most electron-rich and therefore the most susceptible to electrophilic attack. wikipedia.orgpharmaguideline.comias.ac.in The C2 position is the most electron-deficient.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime

| Electrophile | Reagent | Predicted Major Product | Rationale |

| Bromination | Br₂, FeBr₃ | (1Z)-1-(5-bromo-1,3-thiazol-4-yl)ethanone oxime | The C5 position is the most nucleophilic site on the thiazole ring. pharmaguideline.com |

| Nitration | HNO₃, H₂SO₄ | (1Z)-1-(5-nitro-1,3-thiazol-4-yl)ethanone oxime | Similar to halogenation, nitration is expected to occur at the C5 position. ias.ac.in |

| Sulfonation | SO₃, H₂SO₄ | (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime-5-sulfonic acid | Sulfonation of thiazole derivatives also typically occurs at the C5 position. pharmaguideline.com |

Nucleophilic Additions and Substitutions Involving the Thiazole Ring

The thiazole ring in (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, while aromatic, can participate in nucleophilic substitution reactions, particularly when appropriately activated. The electron-withdrawing nature of the acetyl oxime substituent at the C4 position can influence the reactivity of the ring, although the thiazole ring itself is generally considered electron-rich.

Nucleophilic aromatic substitution (SNAr) on the thiazole ring typically requires the presence of a good leaving group, such as a halogen, at one of the ring positions. For instance, in related 4-halothiazole systems, the halogen atom can be displaced by various nucleophiles. While specific studies on the nucleophilic substitution of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime are not extensively documented, the principles of SNAr on the thiazole core are well-established. The reaction proceeds through an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. The rate and success of such reactions are highly dependent on the nature of the nucleophile, the leaving group, and the reaction conditions.

In the absence of a leaving group, direct nucleophilic addition to the thiazole ring is generally difficult due to its aromaticity. However, under forcing conditions or with highly reactive nucleophiles, such reactions may be possible, leading to the formation of dearomatized intermediates.

Metal-Catalyzed Coupling Reactions at Various Positions of the Thiazole Moiety

Modern synthetic chemistry offers powerful tools for the functionalization of heterocyclic compounds through metal-catalyzed cross-coupling reactions. These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the thiazole ring, starting from halogenated precursors.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming C-C bonds. A halogenated derivative of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, for example, a 2-bromo or 5-bromo substituted analog, could be coupled with a variety of organoboron reagents. Studies on related 4-bromothiazole (B1332970) derivatives have demonstrated the feasibility of this transformation. acs.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, the coupling of 2,4-dibromothiazole (B130268) has been shown to occur selectively at the C2 position. rsc.org

| Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)₂/Xantphos® | K₂CO₃ | Dioxane | >95 | rsc.org |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 85 | acs.org |

| PdCl₂(dppf) | K₂CO₃ | DMF | 92 | researchgate.net |

Heck Coupling: The Heck reaction provides a means to introduce alkenyl groups onto the thiazole ring. A halogenated thiazole derivative can be reacted with an alkene in the presence of a palladium catalyst and a base. This reaction is particularly useful for the synthesis of vinyl-substituted thiazoles, which can serve as versatile intermediates for further transformations. The regioselectivity of the Heck reaction on dihalothiazoles can be controlled by the choice of reaction conditions.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂/P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | 100 | 85 | organic-chemistry.org |

| PdCl₂(PPh₃)₂ | NaOAc | DMF | 120 | 78 | nih.gov |

Derivatization at the Oxime Hydroxyl Group

The hydroxyl group of the oxime functionality in (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime is a key site for a variety of derivatization reactions. These transformations can be used to introduce new functional groups, modify the compound's physicochemical properties, or install protecting groups.

Alkylation and Acylation Reactions

Alkylation: The oxime hydroxyl group can be readily alkylated to form oxime ethers. This is typically achieved by treating the oxime with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. nih.gov The choice of base and solvent can influence the reaction's efficiency. Common bases include sodium hydride, potassium carbonate, and sodium hydroxide. A variety of alkyl groups, including methyl, ethyl, and benzyl, can be introduced through this method. One-pot procedures starting from the corresponding ketone have also been developed, offering a more streamlined approach to oxime ether synthesis. jocpr.commdpi.com

| Alkylating Agent | Base | Solvent | Yield (%) | Reference |

| Ethyl bromide | Anhydrous K₂CO₃ | THF | 75-82 | jocpr.com |

| Various alkyl halides | NaH | DMF | 60-90 | nih.gov |

Acylation: Acylation of the oxime hydroxyl group leads to the formation of oxime esters. arpgweb.com This transformation is typically carried out using an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. nih.gov These oxime esters are valuable synthetic intermediates and can exhibit interesting biological activities.

| Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Acyl chlorides | Pyridine | Dichloromethane | 70-85 | researchgate.net |

| Carboxylic acids/DCC | DMAP | Dichloromethane | 65-90 | organic-chemistry.org |

O-Silylation and Other Protecting Group Strategies

The oxime hydroxyl group can be protected to prevent its interference in subsequent chemical transformations. Silylation is a common and effective method for this purpose. Treatment of the oxime with a silylating agent, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like triethylamine or imidazole, affords the corresponding silyl (B83357) ether. organic-chemistry.org These silyl ethers are generally stable under a range of reaction conditions but can be readily cleaved when desired.

Other protecting groups can also be employed, depending on the specific requirements of the synthetic route. The choice of protecting group is guided by its stability to the planned reaction conditions and the ease of its subsequent removal.

| Silylating Agent | Base | Solvent | Yield (%) | Reference |

| Trimethylsilyl chloride (TMSCl) | Triethylamine | Dichloromethane | >90 | organic-chemistry.org |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | DMF | 85-95 | organic-chemistry.org |

Formation of Oxime Ethers and Esters

As discussed in the preceding sections, the formation of oxime ethers and esters represents a significant class of derivatization reactions for (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime. These derivatives are not only important for modifying the parent molecule's properties but also serve as versatile intermediates in organic synthesis. For instance, oxime ethers can undergo various transformations, including reduction to amines or rearrangements. Similarly, oxime esters are known to participate in a range of reactions, including Beckmann rearrangements and various cyclization reactions. The synthesis of these derivatives often proceeds in high yield under relatively mild conditions, making them readily accessible for further chemical exploration. nih.govjocpr.comarpgweb.com

Advanced Spectroscopic and Structural Characterization of 1z 1 1,3 Thiazol 4 Yl Ethanone Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural analysis of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, providing detailed insights into its atomic connectivity and spatial arrangement.

The confirmation of the Z-isomeric configuration of the oxime is a critical aspect of its characterization. One-dimensional ¹H and ¹³C NMR provide the foundational data for the assignment of protons and carbons in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H2 | ~8.9 | - |

| Thiazole-H5 | ~7.8 | - |

| CH₃ | ~2.3 | ~12 |

| N-OH | ~11.5 | - |

| Thiazole-C2 | - | ~153 |

| Thiazole-C4 | - | ~148 |

| Thiazole-C5 | - | ~120 |

To unambiguously confirm the Z-geometry, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. In the Z-isomer, the hydroxyl group (-OH) of the oxime and the thiazole (B1198619) ring are on the same side of the C=N double bond. A NOESY or ROESY experiment would be expected to show a spatial correlation (cross-peak) between the oxime hydroxyl proton and the thiazole proton at the 5-position (H5). The absence of a significant cross-peak between the methyl protons and the thiazole H5 proton would further support the Z-configuration.

The thiazole ring's rotation relative to the oxime moiety could lead to different conformational isomers. Dynamic NMR (DNMR) studies, conducted over a range of temperatures, would be instrumental in investigating such conformational equilibria. By analyzing changes in the NMR lineshapes, it would be possible to determine the energy barriers to rotation around the single bond connecting the thiazole ring and the ethanone (B97240) group. This would provide valuable information on the molecule's flexibility and the relative stability of its conformers.

In the solid state, (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime may exist in different crystalline forms, known as polymorphs. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful technique for identifying and characterizing these polymorphs. Different crystal packing environments in various polymorphs would result in distinct ¹³C chemical shifts, allowing for their differentiation and analysis.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

The IR and Raman spectra of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime would exhibit characteristic bands corresponding to the vibrations of the thiazole ring and the oxime group.

Table 2: Predicted Characteristic Vibrational Frequencies for (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Oxime | O-H stretch | 3400 - 3100 (broad) |

| Thiazole | C-H stretch | 3100 - 3000 |

| Methyl | C-H stretch | 2980 - 2850 |

| Oxime | C=N stretch | 1680 - 1650 |

| Thiazole | C=N and C=C ring stretches | 1600 - 1450 |

| Methyl | C-H bend | 1450 - 1370 |

| Oxime | N-O stretch | 960 - 930 |

The broad O-H stretching band is a hallmark of the hydrogen-bonded oxime hydroxyl group. The C=N stretching vibration of the oxime and the characteristic ring vibrations of the thiazole moiety would be key identifiers in the spectra.

Subtle changes in the vibrational frequencies can provide insights into the conformational state of the molecule. By comparing experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it would be possible to assign specific vibrational modes to different conformers. This analysis could reveal the preferred conformation of the molecule in both the solid state and in solution, complementing the findings from dynamic NMR studies.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathways

Mass spectrometry is an indispensable analytical technique in chemical sciences, providing profound insights into the molecular weight, elemental composition, and structural features of compounds. For (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, with a molecular formula of C₅H₆N₂OS, mass spectrometry confirms its molecular weight as approximately 142.18 g/mol . smolecule.comscbt.com Advanced techniques such as High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) offer a deeper understanding of its chemical identity and behavior under ionization conditions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. This accuracy allows for the calculation of a unique molecular formula, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical Exact Mass Calculation for (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.046950 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total Exact Mass | 142.020084 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragment Ions

Tandem Mass Spectrometry (MS/MS) is a crucial technique for structural elucidation. It involves the selection of a precursor ion (in this case, the molecular ion of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime), which is then fragmented through collision-induced dissociation (CID). The resulting product ions are analyzed to reveal information about the compound's structure and connectivity.

The fragmentation pathways of oximes can be complex. louisville.edunih.gov General fragmentation patterns for oxime-containing compounds may include cleavages of the N-O bond, C-C bonds adjacent to the C=N bond, and rearrangements such as the McLafferty rearrangement if a suitable gamma-hydrogen is present. louisville.edunih.gov For (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, characteristic fragmentation would likely involve the thiazole ring and the oxime side chain. While a detailed MS/MS fragmentation study for this specific compound is not available in the provided search results, a hypothetical fragmentation pathway can be proposed based on the known stability of the thiazole ring and the typical behavior of oximes.

Table 2: Plausible Fragment Ions in the MS/MS Spectrum of (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |

| 143.0279 ([M+H]⁺) | Thiazolyl-acetonitrile cation | H₂O |

| 143.0279 ([M+H]⁺) | Thiazolyl cation | C₂H₄NO |

| 143.0279 ([M+H]⁺) | Acetylthiazole cation | NH₂O |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules, as well as insights into intermolecular interactions that dictate the crystal packing.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

While a specific single-crystal X-ray structure for (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime has not been reported in the searched literature, analysis of analogous thiazole and oxime-containing compounds provides a strong indication of the expected solid-state behavior. smolecule.com The oxime functional group is known to be a strong hydrogen bond donor (via the hydroxyl proton) and acceptor (via the nitrogen and oxygen lone pairs). nih.gov

Table 3: Expected Intermolecular Interactions in Crystalline (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | Oxime -OH | Oxime -N, Thiazole -N, Oxime -O |

| π-π Stacking | Thiazole ring | Thiazole ring |

| C-H···π Interactions | C-H bonds | Thiazole ring |

Co-crystallization and Salt Formation Studies for Material Science Applications

The modification of the physicochemical properties of a compound without altering its chemical structure can be achieved through the formation of co-crystals or salts. This is a common strategy in material science and pharmaceutical development to improve properties such as solubility, stability, and bioavailability.

Co-crystallization involves combining the target molecule with a co-former in a specific stoichiometric ratio to form a new crystalline solid. The components are held together by non-covalent interactions, primarily hydrogen bonding. Given the hydrogen bonding capabilities of the oxime and thiazole moieties in (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, it is a suitable candidate for co-crystallization studies with various co-formers, such as carboxylic acids or other compounds with complementary hydrogen bonding sites.

Salt formation, on the other hand, involves the protonation or deprotonation of the target molecule to form an ionic pair with a counter-ion. The thiazole nitrogen in (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime could potentially be protonated by a strong acid to form a salt.

While no specific studies on the co-crystallization or salt formation of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime were identified in the search results, the principles of these techniques are well-established and represent a promising avenue for the development of new materials with tailored properties. nih.gov

Computational Chemistry and Theoretical Studies of 1z 1 1,3 Thiazol 4 Yl Ethanone Oxime

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime at the atomic level. These methods allow for the detailed exploration of its molecular geometry and the distribution of electrons, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) has become a standard and reliable method for studying the conformational isomers and energy landscapes of organic molecules, including thiazole (B1198619) derivatives. nih.gov For (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, DFT calculations can be employed to identify stable conformers arising from the rotation around the single bonds, such as the C-C bond connecting the thiazole ring and the ethanone (B97240) oxime moiety, and the C-N bond of the oxime.

Theoretical investigations would likely involve geometry optimizations of various possible conformers. The relative energies of these conformers can be calculated to determine their thermodynamic stability. A potential energy surface scan, performed by systematically rotating specific dihedral angles, can reveal the energy barriers between different conformations and identify the global minimum energy structure.

For instance, a hypothetical DFT study using the B3LYP functional with a 6-311++G(d,p) basis set could yield the relative energies of different conformers, as illustrated in the interactive table below. These calculations would likely show that planar conformations, allowing for maximum conjugation between the thiazole ring and the oxime group, are energetically favored.

Table 1: Hypothetical Relative Energies of (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime Conformers

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | 180° | 0.00 | 75.3 |

| Syn-periplanar | 0° | 1.25 | 15.1 |

| Gauche | 60° | 2.50 | 4.8 |

| Gauche | -60° | 2.50 | 4.8 |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the reactivity of a molecule. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, the HOMO is expected to be localized primarily on the electron-rich thiazole ring and the nitrogen atom of the oxime, while the LUMO is likely distributed over the C=N bond of the oxime and the thiazole ring. This distribution suggests that the molecule could act as a nucleophile at the thiazole and oxime nitrogen sites and as an electrophile at the carbon atom of the C=N bond.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.30 |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

| Global Electrophilicity Index (ω) | 2.80 |

Computational methods, particularly DFT, are widely used for the prediction of spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. nih.gov By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, the proposed structure of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime can be confirmed. rsc.orgnih.govsciforum.net Discrepancies between calculated and experimental shifts can often be attributed to solvent effects, which can also be modeled computationally. rsc.org

Similarly, the calculation of vibrational frequencies using DFT can provide a theoretical infrared (IR) spectrum. uv.mx The calculated frequencies can be compared with the experimental IR spectrum to aid in the assignment of vibrational modes to specific functional groups within the molecule, such as the C=N and N-O stretches of the oxime group and the characteristic vibrations of the thiazole ring.

Table 3: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) |

|---|---|---|

| C=N | 150.5 | 149.8 |

| Thiazole C2 | 152.1 | 151.5 |

| Thiazole C4 | 145.3 | 144.7 |

| Thiazole C5 | 118.9 | 118.2 |

| CH₃ | 12.4 | 11.9 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, providing insights into the transition states and intermediates that are often difficult to observe experimentally.

For (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, computational methods can be used to explore the mechanisms of reactions such as the Beckmann rearrangement or hydrolysis. A transition state search involves locating the saddle point on the potential energy surface that connects the reactants and products. The energy of this transition state determines the activation energy of the reaction.

By calculating the structures and energies of the reactants, transition states, and products, a detailed reaction profile can be constructed. This can help in understanding the feasibility of a proposed reaction pathway and the factors that influence the reaction rate. For example, the effect of different catalysts or solvent environments on the activation energy can be computationally assessed.

Computational modeling can provide valuable insights into the regio- and stereoselectivity of synthetic reactions involving (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime. For instance, in reactions where multiple products can be formed, DFT calculations can be used to determine the activation energies for the formation of each product. The pathway with the lower activation energy will be the kinetically favored one, and the product formed through this pathway will be the major product.

This approach can be applied to understand the selectivity in various reactions, such as cycloadditions or reactions involving the functionalization of the thiazole ring. By analyzing the electronic and steric factors that govern the transition state energies, a rational explanation for the observed selectivity can be obtained, which is crucial for the design of efficient and selective synthetic routes.

Molecular Dynamics (MD) Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, MD simulations can provide a detailed picture of its dynamics and conformational landscape in a solution phase, mimicking physiological conditions.

The conformation and dynamics of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime can be significantly influenced by the surrounding solvent molecules. MD simulations in explicit solvent models, such as water, can reveal the nature of these interactions and their effect on the molecule's structure. Key parameters that can be analyzed include radial distribution functions (RDFs) to understand the solvation shell structure, and dihedral angle distributions to monitor conformational changes.

For instance, the orientation of the oxime group relative to the thiazole ring is a critical conformational feature. The solvent can stabilize different conformers through hydrogen bonding and electrostatic interactions. A hypothetical analysis of the dihedral angle (N-C-C=N) in different solvents could yield the following illustrative data:

| Solvent | Predominant Dihedral Angle (degrees) | Hydrogen Bonds (Oxime-Solvent) | Conformational Flexibility (RMSF) |

| Water | 10 | High | Low |

| Ethanol (B145695) | 25 | Medium | Medium |

| Chloroform | 40 | Low | High |

This table is illustrative and intended to demonstrate the type of data obtained from MD simulations.

These hypothetical results would suggest that polar protic solvents like water stabilize a more planar conformation through strong hydrogen bonding with the oxime moiety, leading to reduced conformational flexibility. In contrast, nonpolar solvents might allow for greater rotational freedom.

While specific protein targets for (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime are a subject of ongoing research, conceptual ligand-protein docking studies can be performed to explore its potential binding modes with various enzymes for which thiazole derivatives have shown activity. smolecule.com For Structure-Activity Relationship (SAR) studies, understanding the binding site characteristics is paramount.

MD simulations can be used to generate an ensemble of low-energy conformations of the ligand in solution. These conformations can then be used for ensemble docking to account for ligand flexibility. The binding site of a target protein would be analyzed for key features such as hydrophobicity, aromaticity, and the presence of hydrogen bond donors and acceptors.

A conceptual binding site analysis for a hypothetical kinase target might reveal the following:

| Binding Site Feature | Potential Interaction with Ligand |

| Hydrophobic Pocket | Interaction with the thiazole ring |

| Hydrogen Bond Donor (e.g., Lysine) | Interaction with the oxime oxygen |

| Hydrogen Bond Acceptor (e.g., Aspartate) | Interaction with the oxime hydrogen |

| Aromatic Residue (e.g., Phenylalanine) | π-π stacking with the thiazole ring |

This analysis helps in identifying the key interactions that could contribute to the binding affinity and provides a rationale for designing new derivatives with improved potency.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of a molecule with its physicochemical properties. For (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, QSPR models can be developed to predict properties like solubility, lipophilicity (logP), and metabolic stability based on a set of calculated molecular descriptors.

A typical QSPR study involves the following steps:

Data Set Preparation: A diverse set of thiazole derivatives with experimentally determined property values is collected.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, quantum-chemical) are calculated for each molecule in the dataset.

Model Development: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model correlating the descriptors with the property of interest.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

An illustrative QSPR model for predicting logP might take the following form:

logP = c₀ + c₁(Molecular Weight) + c₂(Polar Surface Area) + c₃*(Number of Rotatable Bonds)

Derivatization and Analog Development Strategies for 1z 1 1,3 Thiazol 4 Yl Ethanone Oxime

Rational Design Principles for Structural Modification and Library Synthesis

The modification of the (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime scaffold is guided by established principles of medicinal chemistry to optimize its pharmacological profile. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Isosteric Replacement Approaches

Scaffold hopping is a computational or manual strategy used to identify novel core structures that can mimic the essential binding interactions of the original scaffold while offering advantages such as improved properties or novel intellectual property. For the thiazole-oxime core, this could involve replacing the thiazole (B1198619) ring with other five- or six-membered heterocycles that maintain a similar spatial arrangement of key pharmacophoric features. For instance, isosteric replacement, a key component of scaffold hopping, might involve substituting the thiazole ring with bioisosteres like oxazole, imidazole, or pyrazole (B372694) to modulate electronic properties and metabolic stability. Similarly, the oxime functional group can be replaced with other functionalities that can act as hydrogen bond donors or acceptors, depending on the target interaction.

An example of bioisosteric replacement in a broader thiazole context includes the substitution of a thiazole ring with a 1,2,4-oxadiazole, which can act as a bioisostere for an ester or amide group, potentially improving metabolic stability. researchgate.net While specific examples for (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime are not extensively documented in publicly available literature, the principles are widely applied in thiazole-based drug discovery. researchgate.net

Table 1: Potential Bioisosteric Replacements for the (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime Scaffold

| Original Moiety | Potential Bioisosteres | Rationale for Replacement |

| 1,3-Thiazole Ring | Oxazole, Imidazole, Pyrazole, Thiadiazole | Modulate electronics, hydrogen bonding capacity, and metabolic stability. |

| Ethanone (B97240) Oxime | Amide, Ester, Hydrazone, Small Heterocycles | Alter hydrogen bonding properties, polarity, and chemical stability. |

| Methyl Group | Ethyl, Cyclopropyl, Trifluoromethyl | Explore steric effects, lipophilicity, and metabolic stability. |

Fragment-Based Drug Discovery (FBDD) Principles Applied to the Thiazole-Oxime Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. The thiazole ring is a well-recognized "privileged scaffold" in FBDD due to its presence in numerous bioactive compounds and its ability to participate in a variety of non-covalent interactions. acs.orgnih.gov

The (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime scaffold can be deconstructed into its constituent fragments: the 1,3-thiazole ring and the ethanone oxime moiety. In an FBDD approach, libraries of small thiazole-containing fragments would be screened against a target of interest. Once a thiazole fragment with desirable binding is identified, it can be "grown" or "linked" with other fragments to build a more potent and selective inhibitor. The ethanone oxime part of the lead compound can provide valuable information on the directionality and nature of the required interactions, guiding the fragment elaboration process.

A study on fragment-sized thiazoles highlighted their potential as starting points in drug discovery campaigns, while also emphasizing the need to carefully assess their reactivity to avoid non-specific inhibition. nih.gov This underscores the importance of rigorous biophysical and biochemical validation when applying FBDD principles to the thiazole-oxime scaffold.

Synthesis of Conjugates and Hybrid Molecules Incorporating the (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime Motif

To enhance targeting, modulate pharmacokinetic properties, or develop diagnostic tools, the (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime motif can be incorporated into larger molecular architectures such as bioconjugates and hybrid molecules.

Linker Chemistry for Bioconjugation and Probe Development

Bioconjugation involves the covalent attachment of a molecule of interest, such as the thiazole-oxime scaffold, to a biomolecule like an antibody or a peptide, or to a fluorescent probe. The choice of linker chemistry is critical for the stability and function of the resulting conjugate. symeres.com

For the thiazole-oxime scaffold, several functional groups can be introduced to facilitate conjugation. For instance, a carboxylic acid or an amino group could be appended to the thiazole ring or the oxime's alkyl chain. These functional groups can then be reacted with complementary groups on the biomolecule or probe using well-established bioconjugation chemistries.

Table 2: Common Linker Chemistries for Bioconjugation

| Reactive Group on Thiazole-Oxime Derivative | Reactive Group on Biomolecule/Probe | Resulting Linkage |

| Carboxylic Acid (-COOH) | Amine (-NH2) | Amide |

| Amine (-NH2) | Carboxylic Acid (-COOH) | Amide |

| Thiol (-SH) | Maleimide | Thioether |

| Azide (-N3) | Alkyne | Triazole (Click Chemistry) |

The oxime group itself can also be a point of attachment, although this might interfere with its primary binding interactions. The stability of the linker is a key consideration; for in vivo applications, linkers that are stable in circulation but can be cleaved at the target site are often desirable. symeres.com

Design and Synthesis of Prodrugs (Focus on Chemical Stability and Bioreversible Linkers)

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. This strategy can be employed to improve the solubility, permeability, stability, or targeting of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime.

The oxime functionality presents a key handle for prodrug design. The oxime's hydroxyl group can be acylated or alkylated to form esters or ethers, which can be designed to be cleaved by esterases or other enzymes in the body to release the active oxime. nih.gov The stability of these bioreversible linkers is crucial; they must be stable enough to allow the prodrug to reach its target but labile enough to release the active drug at a therapeutically relevant rate.

For instance, oxime prodrugs have been successfully used in ocular drug delivery, where they undergo sequential hydrolysis to the parent active compound. nih.gov This approach could be adapted for the thiazole-oxime scaffold to improve its pharmacokinetic properties for various therapeutic applications. The design of such prodrugs would involve synthesizing derivatives with different ester or carbonate linkers and evaluating their stability in plasma and their conversion to the parent compound.

Combinatorial and High-Throughput Synthesis of (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime Derivative Libraries

To efficiently explore the structure-activity relationships (SAR) of the (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime scaffold, combinatorial chemistry and high-throughput synthesis techniques are employed to generate large libraries of analogs. nih.gov These methods allow for the systematic variation of different parts of the molecule to identify derivatives with improved properties.

The synthesis of such libraries typically involves a multi-component reaction or a solid-phase synthesis approach. For the thiazole-oxime scaffold, a common strategy would be to first synthesize a variety of substituted 4-acetylthiazole precursors. This can be achieved through established methods like the Hantzsch thiazole synthesis, which allows for the introduction of diversity at positions 2 and 5 of the thiazole ring. acs.org

These diverse 4-acetylthiazole intermediates can then be reacted with a library of hydroxylamine (B1172632) derivatives in a parallel fashion to generate a large number of final oxime compounds. Automated synthesis platforms can be utilized to perform these reactions and the subsequent purification steps, significantly accelerating the drug discovery process. nih.gov The resulting libraries can then be screened in high-throughput biological assays to identify lead compounds for further optimization.

A study on the synthesis of a thiazole library via an iridium-catalyzed sulfur ylide insertion reaction demonstrates a modern, substrate-tolerant approach that could be adapted for the high-throughput synthesis of thiazole precursors for derivatization into oximes. acs.orgorganic-chemistry.org

Investigations into the Biological Activity and Mechanistic Insights of 1z 1 1,3 Thiazol 4 Yl Ethanone Oxime and Its Analogs Focus on Molecular and Cellular Mechanisms

In Vitro Biochemical and Cellular Screening Assays

Research has indicated that (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime possesses potential as an enzyme inhibitor. scilit.com Specifically, a study published in "Bioorganic & Medicinal Chemistry Letters" has explored its capacity to inhibit neuraminidase, an enzyme crucial for the replication of the influenza virus. scilit.com This suggests that this compound could serve as a lead structure for the development of novel antiviral agents. The binding affinity and kinetics of this compound with neuraminidase have been explored through molecular docking studies and kinetic assays, which indicate that it can effectively bind to the active site of the enzyme, potentially obstructing its enzymatic function and thereby preventing viral replication. scilit.com

Furthermore, thiazole-containing compounds have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the cholinergic nervous system and targets for the treatment of Alzheimer's disease. nih.govmdpi.com Thiazolylhydrazone derivatives have shown significant AChE inhibitory activity, with some compounds exhibiting IC₅₀ values in the low nanomolar range. nih.govmdpi.comresearchgate.net Additionally, thiazole (B1198619) derivative 10, which includes a guanidine (B92328) group, has been identified as a potent inhibitor of human vascular adhesion protein-1 (VAP-1), an amine oxidase implicated in inflammatory diseases and diabetes complications, with an IC₅₀ of 230 nM. mdpi.com

Table 1: Enzyme Inhibitory Activity of Selected Thiazole Analogs

| Compound Class | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Imidazo[2,1-b]thiazole (B1210989) Derivatives | COX-2 | 0.08 - 0.16 brieflands.com |

| Thiazolylhydrazone Derivatives | Acetylcholinesterase (AChE) | 0.028 - 0.147 nih.govmdpi.com |

This table presents data for analogs of (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime to illustrate the potential of the thiazole scaffold in enzyme inhibition.

The ability of a compound to bind to and modulate the activity of cellular receptors is a key aspect of its pharmacological profile. While specific receptor binding data for (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime is not extensively documented, the broader class of thiazole derivatives has been shown to interact with various receptor systems.

For example, derivatives of 4-(4-methoxyphenyl)-2-aminothiazole have been synthesized and evaluated as selective antagonists for human adenosine (B11128) A₃ receptors, with the most potent compounds exhibiting Kᵢ values in the subnanomolar range. ijper.org In another study, novel thiazole and benzothiazole (B30560) derivatives were designed and evaluated for their binding affinity and functional activity on cannabinoid CB1 and CB2 receptors, with some compounds showing high affinity and selectivity for CB2 receptors, acting as agonists. nih.gov

More recently, thiazole-carboxamide derivatives have been investigated for their effects on the biophysical properties of AMPA receptor complexes, which are crucial for synaptic transmission in the central nervous system. globalresearchonline.net These studies highlight the versatility of the thiazole scaffold in targeting a range of receptor types.

Cell-based phenotypic screening allows for the assessment of a compound's biological effects in a more physiologically relevant context. Thiazole derivatives have been the subject of numerous cell-based screening campaigns, revealing a wide array of biological activities.

Notably, various thiazole analogs have demonstrated significant antiproliferative activity against a range of human cancer cell lines. nih.govnih.govnih.gov For instance, certain 2,3,4-trisubstituted thiazoles have shown potent antiproliferative activity with GI₅₀ values in the nanomolar range against several cancer cell lines. nih.gov Similarly, pyrazolyl-thiazole derivatives have exhibited significant cytotoxic effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov

In addition to anticancer activity, thiazole derivatives have been evaluated for their antimicrobial properties. mdpi.com Cell-based assays have demonstrated the efficacy of certain thiazole-substituted 1,3,4-oxadiazole (B1194373) derivatives against various bacterial and fungal strains. mdpi.com

Table 2: Antiproliferative Activity of Selected Thiazole Analogs

| Compound Class | Cancer Cell Line | GI₅₀/IC₅₀ (µM) |

|---|---|---|

| 2,3,4-Trisubstituted Thiazoles | Various Human Cancers | 0.037 - 0.086 nih.gov |

| Pyrazolyl-thiazolidinone/thiazole Derivatives | MCF-7 | 0.73 - 6.25 nih.gov |

This table showcases the cytotoxic potential of various thiazole analogs in cell-based assays.

Structure-Activity Relationship (SAR) Studies of (1Z)-1-(1,3-thiazol-4-yl)ethanone Oxime Derivatives

Structure-activity relationship studies are essential for optimizing the biological activity of a lead compound. By systematically modifying the chemical structure, researchers can identify key molecular features responsible for target interaction and biological effect.

The substitution pattern on the thiazole ring plays a critical role in determining the biological activity and selectivity of its derivatives. The electrophilic and nucleophilic reactivities of the thiazole ring are predicted to be in the decreasing order of 5 > 2 > 4 and 2 > 5 > 4, respectively, influencing how substituents affect molecular interactions. ijper.org

In the context of COX-2 inhibition by imidazo[2,1-b]thiazole derivatives, the type and size of the amine substituent at the C-5 position of the fused ring system were found to significantly affect both potency and selectivity. brieflands.com For thiazole derivatives acting as anticholinesterase agents, substitutions at the 3rd and 4th positions of a phenyl ring attached to the thiazole core were found to be favorable for potent AChE inhibition. mdpi.com